1-Butyl-1H-indole

Lipophilicity Drug Discovery Physicochemical Properties

1-Butyl-1H-indole (CAS 22014-99-9) is an N-alkylated indole derivative characterized by a butyl group attached to the indole nitrogen. This substitution confers a molecular weight of 173.25 g/mol and a calculated logP of 4.13, indicating significant lipophilicity compared to shorter-chain analogs.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 22014-99-9
Cat. No. B122701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-1H-indole
CAS22014-99-9
Synonyms1-Butyl-1H-indole;  1-Butyl-indole;  1-Butyl-1H-indole;  1-Butylindole;  1-n-Butylindole
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCCCN1C=CC2=CC=CC=C21
InChIInChI=1S/C12H15N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h4-8,10H,2-3,9H2,1H3
InChIKeyPSGFPTUMYLIVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-1H-indole (CAS 22014-99-9) Core Physicochemical & Structural Profile for Research Sourcing


1-Butyl-1H-indole (CAS 22014-99-9) is an N-alkylated indole derivative characterized by a butyl group attached to the indole nitrogen. This substitution confers a molecular weight of 173.25 g/mol and a calculated logP of 4.13, indicating significant lipophilicity compared to shorter-chain analogs . The compound is typically supplied as a colorless to pale yellow liquid with a minimum purity of 95%, and it exhibits moderate solubility in organic solvents but limited solubility in water . Its primary utility in research settings is as a versatile synthetic building block for generating more complex indole-based molecules, particularly in medicinal chemistry and materials science .

Why 1-Butyl-1H-indole (CAS 22014-99-9) Is Not Interchangeable with Shorter-Chain 1-Alkylindoles in Research Applications


The 1-alkyl substituent length on the indole core is a critical determinant of both physicochemical properties and biological activity. Structure-activity relationship (SAR) studies in cannabinoid receptor research demonstrate that replacing the 1-aminoalkyl group with a straight-chain alkyl of four to six carbons maintains CB1 receptor affinity, while the specific chain length profoundly influences receptor subtype selectivity [1]. Furthermore, the increased lipophilicity of the butyl analog (logP 4.13) compared to the methyl analog (logP ~2.54-2.72) alters solubility profiles, membrane permeability, and overall compound handling . Consequently, substituting 1-Butyl-1H-indole with a shorter or longer alkyl chain analog (e.g., 1-methyl-, 1-ethyl-, or 1-propyl-indole) without rigorous experimental validation introduces unquantified risks of altered synthetic outcomes, divergent biological activity, and non-comparable analytical results.

Quantitative Differentiation Evidence: 1-Butyl-1H-indole (CAS 22014-99-9) vs. Key 1-Alkylindole Analogs


Lipophilicity Increase: 1-Butyl-1H-indole (logP 4.13) vs. 1-Methyl-1H-indole (logP ~2.54-2.72)

The replacement of the N-methyl group with an N-butyl group in the 1-alkylindole scaffold significantly increases compound lipophilicity. 1-Butyl-1H-indole has an ACD/LogP of 4.13 , whereas 1-Methyl-1H-indole has a reported ACD/LogP of 2.54 to 2.72 . This represents a calculated logP increase of at least 1.41 units, translating to an estimated 26-fold increase in octanol-water partition coefficient.

Lipophilicity Drug Discovery Physicochemical Properties

Elevated Boiling Point: 1-Butyl-1H-indole (286.1°C) vs. 1-Ethyl-1H-indole (253.5°C) and 1-Propyl-1H-indole (269.8°C)

The boiling point of 1-alkylindoles increases predictably with alkyl chain length due to increased molecular weight and van der Waals forces. 1-Butyl-1H-indole has a boiling point of 286.1 ± 9.0 °C at 760 mmHg . This is substantially higher than the boiling points of 1-Ethyl-1H-indole (253.5 ± 9.0 °C) and 1-Propyl-1H-indole (269.8 °C) [1]. This differential in boiling points provides a direct metric for assessing purity and identity via gas chromatography and influences choice of purification technique.

Physical Properties Thermal Stability Purification

Molecular Weight & Rotatable Bond Count: 1-Butyl-1H-indole (173.25 g/mol; 3 rotatable bonds) vs. 1-Methyl-1H-indole (131.17 g/mol; 1 rotatable bond)

The butyl group on 1-Butyl-1H-indole adds 42.08 g/mol to the molecular weight and increases the number of freely rotatable bonds from 1 (in 1-methyl-1H-indole) to 3 . This increased molecular complexity and conformational flexibility can be a deliberate design feature for exploring chemical space and modulating interactions with biological targets, as the butyl chain may occupy distinct hydrophobic pockets inaccessible to the methyl analog.

Synthetic Building Blocks Molecular Complexity Medicinal Chemistry

Regulatory Status Distinction: 1-Butyl-1H-indole Core is a Scheduled Drug Precursor (e.g., JWH-073) Unlike Shorter-Chain Analogs

The 1-butylindole core is a critical structural component of several controlled synthetic cannabinoids, most notably JWH-073 (1-butyl-1H-indol-3-yl)-1-naphthalenyl-methanone) [1]. This regulatory status means that while 1-Butyl-1H-indole itself is commercially available as a research chemical, its procurement, handling, and use are subject to heightened scrutiny and specific national regulations compared to non-controlled alkylindoles like 1-methyl-1H-indole. This is a key procurement differentiator, requiring robust institutional compliance and documentation.

Regulatory Compliance Controlled Substances Procurement Restrictions

Optimal Use Cases for 1-Butyl-1H-indole (CAS 22014-99-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Optimizing CNS Penetration in Drug Candidate Design

The elevated logP of 4.13 for 1-Butyl-1H-indole predicts enhanced blood-brain barrier permeability compared to shorter-chain analogs . This makes the compound a strategic N-alkylated building block for the synthesis of CNS-targeted drug candidates, where increased lipophilicity is a desirable physicochemical attribute for achieving therapeutic concentrations in the brain [1].

Synthetic Chemistry: Leveraging Differential Reactivity in Electrophilic Substitutions

The extended N-butyl chain in 1-Butyl-1H-indole, with its three freely rotatable bonds, may influence the regioselectivity of electrophilic aromatic substitution reactions on the indole core . This can be exploited in synthetic planning to achieve substitution patterns that differ from those obtained with 1-methyl- or 1-ethylindole, expanding the accessible chemical space for generating diverse indole libraries .

Analytical Chemistry: Use as a High-Boiling Reference Standard for GC and HPLC

The distinct and elevated boiling point of 286.1 ± 9.0 °C for 1-Butyl-1H-indole, compared to 253.5 °C for 1-ethylindole, provides a clear thermal signature . This property makes it a useful non-volatile reference standard for calibrating gas chromatography (GC) systems and verifying retention times for higher molecular weight indole derivatives in analytical chemistry workflows .

Regulatory Compliance Research: Studying Metabolism and Detection of Controlled Substances

As the core structural motif of the scheduled synthetic cannabinoid JWH-073, 1-Butyl-1H-indole is a crucial reference material for forensic toxicology, drug metabolism, and analytical method development aimed at the detection and identification of illicit substances [2]. Its use in these applications is predicated on its precise regulatory linkage and structural identity, which are not shared by other alkylindoles [3].

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